molecular formula C15H17N3 B6644143 N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine

N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine

Cat. No. B6644143
M. Wt: 239.32 g/mol
InChI Key: WLVGENAXSANZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine, also known as JNJ-40411813, is a novel compound that has been studied for its potential applications in various fields of scientific research.

Mechanism of Action

The exact mechanism of action of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. Specifically, N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been shown to inhibit the activity of protein kinase C (PKC) and to activate the mitogen-activated protein kinase (MAPK) pathway. These effects may contribute to the neuroprotective and anti-cancer properties of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine.
Biochemical and Physiological Effects:
N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter release, and the reduction of oxidative stress. In animal models, N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been shown to improve cognitive function and to reduce the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine for lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been shown to have low toxicity and minimal side effects in animal models, which makes it a safe and reliable compound for scientific research. However, one limitation of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine is its relatively high cost compared to other compounds with similar biological activities.

Future Directions

There are several potential future directions for the study of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine. One area of interest is the development of new drugs based on the structure of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine that may have improved pharmacological properties. Another area of interest is the investigation of the role of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine in the regulation of other signaling pathways and its potential applications in other fields of scientific research. Finally, the effects of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine on human cells and its potential as a therapeutic agent for human diseases should be further explored.

Synthesis Methods

The synthesis of N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine involves the reaction of 2-aminobenzylamine and 2,3-dihydro-1H-inden-5-amine in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been reported in a peer-reviewed journal and has been validated by multiple research groups.

Scientific Research Applications

N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine has been used as a lead compound for the development of new drugs with similar structures and biological activities.

properties

IUPAC Name

N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-13-6-2-1-4-12(13)10-17-15-9-8-11-5-3-7-14(11)18-15/h1-2,4,6,8-9H,3,5,7,10,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVGENAXSANZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)NCC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.